1,2-Dimethylphenanthrene
Overview
Description
1,2-Dimethylphenanthrene is an organic compound with the molecular formula C16H14. It belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and is a derivative of phenanthrene, characterized by the presence of two methyl groups at the 1 and 2 positions on the phenanthrene ring system
Preparation Methods
1,2-Dimethylphenanthrene can be synthesized through several methods. One common synthetic route involves the directed ortho metalation (DoM) of N,N-diethylbenzamides followed by a Suzuki–Miyaura cross-coupling reaction . This method allows for the precise introduction of methyl groups at the desired positions on the phenanthrene ring. Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production and cost-efficiency.
Chemical Reactions Analysis
1,2-Dimethylphenanthrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Common reagents used in these reactions include nitric acid for nitration, halogens for halogenation, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2-Dimethylphenanthrene has several scientific research applications:
Chemistry: It is used as a model compound in studies of PAHs and their chemical behavior.
Medicine: While not directly used in medicine, its derivatives and related compounds are studied for potential therapeutic applications.
Industry: It is used in the synthesis of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 1,2-dimethylphenanthrene involves its interaction with molecular targets through its aromatic ring system. It can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions. These interactions influence its chemical reactivity and biological activity. The specific pathways involved depend on the context of its use, such as in biodegradation or chemical synthesis .
Comparison with Similar Compounds
1,2-Dimethylphenanthrene can be compared with other dimethylated phenanthrenes, such as 2,3-dimethylphenanthrene, 2,7-dimethylphenanthrene, and 2,6-dimethylphenanthrene These compounds share similar structural features but differ in the positions of the methyl groups, which can influence their chemical properties and reactivity
Conclusion
This compound is a versatile compound with significant importance in various scientific fields
Properties
IUPAC Name |
1,2-dimethylphenanthrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14/c1-11-7-9-16-14(12(11)2)10-8-13-5-3-4-6-15(13)16/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWRLTWCQYWZFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C3=CC=CC=C3C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30942429 | |
Record name | 1,2-Dimethylphenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30942429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20291-72-9 | |
Record name | Phenanthrene, 1,2-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020291729 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Dimethylphenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30942429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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